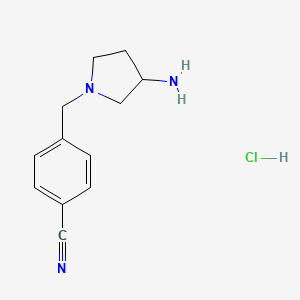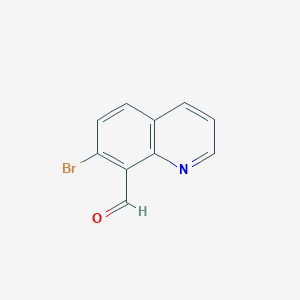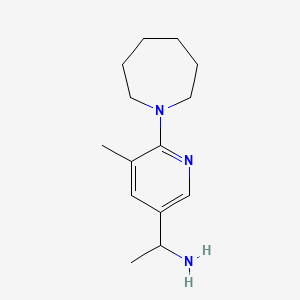![molecular formula C13H17ClN2 B11874015 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine CAS No. 85691-41-4](/img/structure/B11874015.png)
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. This compound is characterized by its unique structure, which includes a chlorinated pentyl chain attached to the imidazo[1,5-A]pyridine core. Imidazo[1,5-A]pyridines are known for their significant roles in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-methylimidazo[1,5-A]pyridine with 5-chloropentyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated pentyl chain can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The imidazo[1,5-A]pyridine core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce hydroxylated products .
Wissenschaftliche Forschungsanwendungen
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,5-A]pyridine: The parent compound without the chlorinated pentyl chain.
Pyrazolo[1,5-A]pyrimidine: A structurally similar compound with a pyrazole ring fused to a pyrimidine ring.
Uniqueness
5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine is unique due to the presence of the chlorinated pentyl chain, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
85691-41-4 |
|---|---|
Molekularformel |
C13H17ClN2 |
Molekulargewicht |
236.74 g/mol |
IUPAC-Name |
5-(5-chloropentyl)-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C13H17ClN2/c1-11-15-10-13-8-5-7-12(16(11)13)6-3-2-4-9-14/h5,7-8,10H,2-4,6,9H2,1H3 |
InChI-Schlüssel |
WLGLTBFQICSZBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2N1C(=CC=C2)CCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B11873932.png)
![6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11873945.png)
![5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B11873948.png)
![ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate](/img/structure/B11873961.png)



![5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873988.png)






